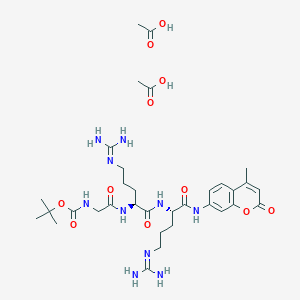

Boc-Gly-Arg-Arg-AMC acetate

Description

Significance of Synthetic Peptides in Protease Research

Synthetic peptides have revolutionized protease research by offering precisely defined substrates for enzymatic reactions. nih.gov Unlike natural proteins, which may contain multiple cleavage sites for various proteases, synthetic peptides can be designed to be highly specific for a particular enzyme. This specificity is crucial for understanding the intricate mechanisms of individual proteases and for screening potential inhibitor compounds.

The ability to create custom peptide sequences allows researchers to:

Determine protease specificity: By systematically altering the amino acid sequence of a synthetic peptide substrate, researchers can map the specific recognition motifs of a protease. nih.govresearchgate.net

Investigate enzyme kinetics: Synthetic substrates enable the precise measurement of kinetic parameters such as Km and kcat, providing insights into the efficiency of an enzyme.

Screen for inhibitors: Synthetic peptides are widely used in high-throughput screening campaigns to identify molecules that can block the activity of a specific protease, a key step in drug development. pnas.org

Mimic natural substrates: These peptides can be designed to replicate the cleavage sites of physiologically important proteins, allowing for the study of proteolytic events in a controlled in vitro setting. chemimpex.com

The versatility of solid-phase peptide synthesis allows for the incorporation of unnatural amino acids and various chemical modifications, further expanding the toolkit for probing protease function. nih.gov

Principles of Fluorogenic Reporter Systems: The Role of 7-amino-4-methylcoumarin (B1665955) (AMC)

Fluorogenic reporter systems are at the heart of many modern enzyme assays. These systems typically consist of a substrate molecule that is non-fluorescent or has very low fluorescence. Upon enzymatic cleavage, a highly fluorescent molecule is released, leading to a measurable increase in fluorescence intensity.

One of the most widely used fluorophores in these systems is 7-amino-4-methylcoumarin (AMC). caymanchem.comsigmaaldrich.com AMC is a blue-emitting fluorophore that, when conjugated to the C-terminus of a peptide substrate via an amide bond, is effectively quenched. caymanchem.comiris-biotech.de The peptide portion of the substrate acts as a recognition site for a specific protease.

The principle of the assay is as follows:

The non-fluorescent or weakly fluorescent peptide-AMC conjugate is introduced into the reaction mixture containing the protease of interest.

The protease recognizes and cleaves the amide bond between the peptide and the AMC molecule.

The release of free AMC results in a significant increase in fluorescence upon excitation at its maximal wavelength (approximately 345-380 nm). caymanchem.comsigmaaldrich.com The emitted fluorescence is then measured at its maximum wavelength (around 445-460 nm). caymanchem.comsigmaaldrich.com

The rate of increase in fluorescence is directly proportional to the activity of the protease.

This continuous assay format is highly advantageous as it allows for real-time monitoring of enzyme kinetics and is amenable to high-throughput screening formats. nih.gov

| Property | Value |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) |

| Excitation Maximum | ~345-380 nm caymanchem.comsigmaaldrich.com |

| Emission Maximum | ~445-460 nm caymanchem.comsigmaaldrich.com |

| Principle | Release from quenching upon enzymatic cleavage of the amide bond caymanchem.comiris-biotech.de |

Historical Context and Evolution of Substrates Related to Boc-Gly-Arg-Arg-AMC acetate (B1210297)

The development of fluorogenic protease substrates has been a gradual process, building upon early work with chromogenic substrates. The introduction of the AMC fluorophore by Zimmerman and colleagues in the 1970s for chymotrypsin (B1334515) assays was a significant milestone. caymanchem.com This laid the groundwork for the development of a wide array of fluorogenic substrates for various proteases.

The design of specific peptide sequences is critical for targeting individual proteases or families of proteases. The "Boc-Gly-Arg-Arg" sequence in Boc-Gly-Arg-Arg-AMC acetate is specifically designed to be recognized and cleaved by certain serine proteases. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in peptide synthesis.

Over the years, variations of this core structure have been developed to enhance specificity and sensitivity. For instance, other fluorophores and quenchers have been employed in fluorescence resonance energy transfer (FRET) based substrates. nih.govrndsystems.com Additionally, extensive research has gone into optimizing the peptide sequence to create highly selective substrates for a multitude of proteases, including caspases, matrix metalloproteinases, and viral proteases. pnas.orgrndsystems.comanaspec.com The evolution of these substrates has been driven by the need for more sensitive, specific, and versatile tools to dissect the complex roles of proteases in health and disease.

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N10O7.2C2H4O2/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4;2*1-2(3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35);2*1H3,(H,3,4)/t19-,20-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWWAEHIDWCJFF-TULUPMBKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N10O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Bioconjugation Strategies for Boc Gly Arg Arg Amc Acetate and Its Derivatives

Advanced Synthetic Methodologies for Boc-Gly-Arg-Arg-AMC Acetate (B1210297) Production

The synthesis of Boc-Gly-Arg-Arg-AMC acetate is a multi-step process that can be approached through various methodologies, primarily relying on either solid-phase or solution-phase peptide synthesis techniques.

Optimization of Solid-Phase Peptide Synthesis (SPPS) for Arg-Arg Sequences

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for assembling peptide chains. nih.govpeptide.com In this approach, the peptide is built sequentially while one end is anchored to an insoluble resin support. peptide.com However, the synthesis of peptides containing multiple arginine residues, such as the Arg-Arg sequence in Boc-Gly-Arg-Arg-AMC, presents specific challenges.

A primary issue is the potential for aggregation of the growing peptide chain, which can hinder coupling efficiency and lead to lower purity of the final product. chemrxiv.org To mitigate this, strategies such as the use of specialized synthesis tags, like a C-terminal hexaarginine tag ("ArgTag"), have been developed. These tags can suppress aggregation by inducing a helical structure. chemrxiv.org Additionally, optimizing the coupling conditions is crucial. This can involve using microwave-assisted synthesis to increase reaction temperatures and shorten cycle times, as well as carefully selecting coupling reagents and their concentrations. acs.org For instance, using activating agents like DIC/Oxyma can be more economical for larger-scale synthesis. chemrxiv.org

Another challenge with arginine is the protection of its reactive guanidino side chain. mdpi.com While protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are common, they can be expensive and their removal can lead to side reactions. mdpi.com Revisiting older protecting groups like nitro (NO2) has shown promise in preventing δ-lactam formation, a significant side-reaction during arginine incorporation. mdpi.com Minimal-protection SPPS strategies, where side-chain unprotected arginine is used, are also being explored to simplify the process and reduce costs. rsc.org

Solution-Phase Coupling and Purification Techniques for AMC Integration

The final step in the synthesis of Boc-Gly-Arg-Arg-AMC involves the coupling of the peptide to the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. This is often performed in the solution phase after the peptide has been synthesized and cleaved from the solid support. nih.gov

Efficient coupling reagents are essential for this step to ensure a high yield and purity. americanpeptidesociety.org Carbodiimide-based reagents, such as DCC (dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), are frequently used to activate the C-terminal carboxyl group of the peptide for reaction with the amino group of AMC. americanpeptidesociety.org The use of additives like HOBt (1-hydroxybenzotriazole) can help to reduce the risk of racemization. americanpeptidesociety.orgpeptide.com

An alternative to traditional solution-phase synthesis is the Group-Assisted Purification (GAP) chemistry, which aims to simplify purification by avoiding chromatography and recrystallization. nih.gov This method involves using a "GAP auxiliary" that allows for the easy removal of excess reagents and byproducts by simple washing. nih.gov

For the integration of AMC, a critical step is the coupling of the Boc-protected arginine to AMC. A straightforward approach involves treating a mixture of Boc-arginine and AMC with phosphoryl chloride in pyridine, which avoids the need for protecting the guanidine (B92328) moiety of arginine. ru.nl Purification of the final product is typically achieved through techniques like flash chromatography or preparative High-Performance Liquid Chromatography (HPLC). nih.gov

Derivatization Strategies for Modified Fluorogenic Substrates

The modification of the Boc-Gly-Arg-Arg-AMC structure allows for the development of new fluorogenic substrates with altered specificities and properties. These derivatization strategies can target the peptide sequence, the N-terminal protecting group, or the C-terminal fluorophore.

Site-Specific Amino Acid Substitutions within the P-site and P'-site

The specificity of a protease is determined by its interaction with the amino acid residues of the substrate at and around the cleavage site. These substrate residues are designated as P sites (N-terminal to the scissile bond) and P' sites (C-terminal to the scissile bond). researchgate.net By systematically substituting amino acids at these positions, it is possible to create substrates that are more selective for a particular protease or to probe the specificity of an enzyme. asm.orgmdpi.com

For example, in the context of retroviral proteases, substitutions at the P2 position have been shown to be critical in determining substrate specificity. asm.org Similarly, for the Kex2 protease, substitutions at the P3 and P4 subsites significantly impact cleavage activity. nih.gov The introduction of different amino acids can influence factors like binding affinity (Km) and catalytic rate (kcat). nih.gov

| Original Residue | Substitution | Effect on Protease Activity | Reference |

| P2 Asn | Leu | Increased hydrolysis by BLV and MMLV proteases. | asm.org |

| P2 Asn | Ile | Best substrate for MMTV and HTLV-1 proteases. | asm.org |

| P4-P3 Val-Lys | Arg-His | 2-fold increase in kcat for Kex2 protease. | nih.gov |

| P4 Val | Asp | Large increase in Km for Kex2 protease. | nih.gov |

Modifications of the N-Terminal Protecting Group (Boc) and C-Terminal Fluorophore (AMC)

Modifications to the N-terminal Boc group and the C-terminal AMC fluorophore can also be used to alter the properties of the substrate. The Boc group influences the substrate's stability and reactivity. scbt.com Replacing it with other protecting groups, or removing it entirely, can change the substrate's interaction with the target protease. For instance, N-terminally substituted Gly-Gly-Arg-AMC derivatives have been synthesized to improve solubility and kinetic parameters. researchgate.net

The AMC fluorophore can be replaced with other fluorescent moieties to shift the excitation and emission wavelengths or to improve quantum yield. An example is the use of 7-amino-4-carbamoylmethylcoumarin (ACC), which has an approximately 3-fold increased quantum yield over AMC, allowing for the use of lower enzyme and substrate concentrations in assays. nih.gov

Analytical Methodologies for Purity Assessment and Structural Integrity (e.g., HPLC, Mass Spectrometry, NMR)

Ensuring the purity and structural integrity of synthesized Boc-Gly-Arg-Arg-AMC and its derivatives is critical for their reliable use in biochemical assays. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the synthesized peptide. biopolymers.org.uanih.gov Reversed-phase HPLC, often using a C18 column, is used to separate the target compound from any impurities or byproducts from the synthesis. The purity is determined by analyzing the chromatogram, typically by measuring the peak area at a specific wavelength (e.g., 214 nm or 280 nm). chemrxiv.orgnih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound, thereby verifying its identity. nih.gov Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry can provide accurate mass measurements. nih.gov It is also invaluable for identifying byproducts and degradation products.

Amino Acid Analysis (AAA) can be used to confirm the amino acid composition of the peptide portion of the molecule, ensuring that the correct sequence has been synthesized. nih.gov

| Analytical Method | Purpose | Key Information Provided |

| HPLC | Purity Assessment | Percentage purity, detection of impurities. |

| Mass Spectrometry | Identity Confirmation | Molecular weight, confirmation of elemental composition. |

| NMR Spectroscopy | Structural Elucidation | Detailed structural information, confirmation of covalent bonds. |

| Amino Acid Analysis | Composition Verification | Confirmation of the amino acid ratio in the peptide. |

Enzymatic Characterization and Kinetic Analysis of Protease Activity Using Boc Gly Arg Arg Amc Acetate

Substrate Specificity Profiling Across Diverse Protease Families

The utility of Boc-Gly-Arg-Arg-AMC acetate (B1210297) extends across different protease families, enabling researchers to investigate and differentiate enzymatic activities based on their substrate preferences.

Serine Proteases (e.g., Trypsin-like, Thrombin, Plasmin, Kallikreins, Flavivirus Proteases)

Boc-Gly-Arg-Arg-AMC has been demonstrated to be a substrate for a variety of serine proteases. Its dibasic cleavage site (Arg-Arg) makes it particularly suitable for assaying trypsin-like proteases, which preferentially cleave after positively charged amino acid residues like arginine and lysine. nih.gov While it can be cleaved by trypsin, other related substrates are sometimes preferred for specific applications. For instance, Z-Gly-Gly-Arg-AMC is frequently used for assessing the activity of thrombin, tissue plasminogen activator (tPA), and urokinase-type plasminogen activator (uPA). rsc.org Similarly, H-Pro-Phe-Arg-AMC is a highly sensitive substrate for plasma and glandular kallikreins. glpbio.com

A significant application of Boc-Gly-Arg-Arg-AMC is in the study of flavivirus proteases. glpbio.combachem.com It is effectively cleaved by the NS2B-NS3 proteases of several flaviviruses, including West Nile virus, yellow fever virus, and dengue virus. glpbio.combachem.com This has facilitated the development of assays for screening potential inhibitors of these viral enzymes, which are crucial for viral replication. glpbio.com For the Zika virus (ZIKV) NS2B-NS3 protease, Boc-Gly-Arg-Arg-AMC has been used to determine kinetic parameters and to test for inhibitors. nih.gov

Cysteine Proteases (e.g., Metacaspases, Cathepsins, Papain-like Proteases)

Beyond serine proteases, Boc-Gly-Arg-Arg-AMC also serves as a substrate for certain cysteine proteases. It is cleaved by type II metacaspases from Arabidopsis thaliana, Atmc4 and Atmc9. glpbio.combachem.com Metacaspases are a family of cysteine proteases found in plants, fungi, and protozoa that share some structural similarities with caspases but have different substrate specificities.

The substrate has also been utilized in research involving cathepsins, a group of proteases that play critical roles in cellular protein turnover. pubcompare.ai However, the specificity can be quite defined. For example, the cysteine protease Der p 1, a major allergen from house dust mites, did not show reactivity with Boc-Gln-Arg-Arg-AMC, highlighting the importance of the P2 position in substrate recognition for this particular enzyme. bmj.com Papain, another well-known cysteine protease, can also hydrolyze substrates with arginine residues. ptbioch.edu.pl

Metalloproteases (e.g., Matrix Metalloproteinases, if demonstrated as substrate)

Currently, there is limited specific information in the provided search results demonstrating that Boc-Gly-Arg-Arg-AMC acetate is a direct or preferred substrate for matrix metalloproteinases (MMPs). The substrate specificity of MMPs typically involves cleavage at sites with hydrophobic residues, and while they have broad specificity, substrates with dibasic motifs like Arg-Arg are not their primary targets. Further research would be needed to definitively establish its utility for this class of enzymes.

Steady-State Kinetic Parameters Determination

The fluorogenic nature of this compound makes it highly suitable for determining the steady-state kinetic parameters of enzymes that cleave it.

Michaelis-Menten Kinetics (K_m, V_max, k_cat)

The Michaelis-Menten model is frequently applied to analyze the enzymatic hydrolysis of Boc-Gly-Arg-Arg-AMC. By measuring the initial reaction velocities at various substrate concentrations, key kinetic constants can be determined. These include the Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the catalytic constant (k_cat), also known as the turnover number, which represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

For example, in a study of the Zika virus NS2B-NS3 protease, the K_m value for Boc-Gly-Arg-Arg-AMC was determined to be 136 μM, with a k_cat of 10.0 s⁻¹, resulting in a catalytic efficiency (k_cat/K_m) of 73,786 s⁻¹M⁻¹. nih.gov This data is crucial for comparing the efficiency of the enzyme with different substrates and for characterizing the effects of inhibitors.

| Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) | Source |

| Zika Virus NS2B-NS3 Protease | 136 | 10.0 | 73,786 | nih.gov |

| Der p 1 (with Boc-Gln-Ala-Arg-AMC) | 280 | 1.3 | 4,600 | bmj.com |

Pre-Steady-State Kinetics for Reaction Mechanism Elucidation

Pre-steady-state kinetic analysis is a powerful tool for dissecting the individual steps of an enzymatic reaction mechanism, providing insights that are not available from steady-state measurements alone. This approach focuses on the initial moments of the reaction, often on the millisecond timescale, before the concentration of the enzyme-substrate complex reaches a steady state. For proteases, particularly serine proteases that often utilize the fluorogenic substrate Boc-Gly-Arg-Arg-AMC, pre-steady-state kinetics can illuminate the formation and breakdown of key intermediates.

A hallmark of many serine proteases is a two-step catalytic mechanism involving the formation of a covalent acyl-enzyme intermediate. This process can be represented as:

E + S ⇌ E·S → E-P₁ + P₂

Where E is the enzyme, S is the substrate (e.g., Boc-Gly-Arg-Arg-AMC), E·S is the initial non-covalent Michaelis complex, E-P₁ is the acyl-enzyme intermediate with the release of the first product (P₁, in this case, AMC), and P₂ is the second product (Boc-Gly-Arg-Arg).

In pre-steady-state experiments, if the rate of acylation (formation of E-P₁) is faster than the rate of deacylation (hydrolysis of the acyl-enzyme to release P₂ and regenerate the free enzyme), a "burst" of the fluorescent product AMC will be observed. The magnitude of this burst corresponds to the concentration of active enzyme sites. Following the initial burst, the reaction settles into a slower, linear steady-state rate, which is limited by the slower deacylation step. The study of such kinetics, often requiring specialized equipment like a stopped-flow apparatus, allows for the determination of individual rate constants for substrate binding, acylation, and deacylation. frontiersin.orgnih.gov

While the principles of pre-steady-state kinetics are well-established for many proteases, specific studies detailing the pre-steady-state kinetic analysis of enzymes using this compound are not extensively documented in publicly available literature. However, based on the known mechanisms of trypsin-like serine proteases that readily cleave this substrate, it is anticipated that a pre-steady-state analysis would reveal a burst of AMC release, confirming a multi-step catalytic pathway and allowing for the quantification of active enzyme concentration. frontiersin.orgnih.gov

Environmental Dependencies of Enzymatic Hydrolysis (e.g., pH, Temperature, Ionic Strength)

pH

The pH of the reaction buffer has a profound effect on protease activity, typically resulting in a bell-shaped activity curve with an optimal pH at which the enzyme functions most efficiently. This optimum reflects the ideal ionization states of the catalytic residues and residues involved in substrate binding. For proteases that cleave Boc-Gly-Arg-Arg-AMC, which has two adjacent arginine residues, the optimal pH is generally in the neutral to alkaline range. This is consistent with the substrate specificity for trypsin-like serine proteases, which often have a histidine residue in the active site that must be deprotonated for catalysis.

For example, studies on flavivirus proteases, such as Dengue virus (DENV) and Zika virus (ZIKV) NS2B-NS3 proteases, have utilized Boc-Gly-Arg-Arg-AMC to determine their pH optima. The DENV NS2B-NS3 protease exhibits optimal activity at a pH of 8.5. nih.govglpbio.comscispace.com Similarly, enzymatic assays for the ZIKV NS2B-NS3 protease have been performed at a pH of 7.5. nih.gov

Interactive Data Table: pH Optima for Various Proteases with Boc-Gly-Arg-Arg-AMC

| Enzyme | Optimal pH | Reference |

| Dengue Virus NS2B-NS3 Protease | 8.5 | nih.govglpbio.comscispace.com |

| Zika Virus NS2B-NS3 Protease | 7.5 | nih.gov |

| Kex2 Protease | 7.0 | pnas.org |

| Flavivirus Proteases (general) | 8.5 | mdpi.com |

Temperature

Temperature influences the rate of enzymatic reactions, with an increase in temperature generally leading to a higher reaction velocity up to an optimal point. This is due to the increased kinetic energy of both the enzyme and substrate molecules. Beyond the optimal temperature, the enzyme's activity rapidly declines as the protein begins to denature and lose its functional three-dimensional structure.

Assays using Boc-Gly-Arg-Arg-AMC are frequently conducted at a physiological temperature of 37°C. nih.govglpbio.com One study investigating the inhibition of DENV NS2B-NS3 protease by the Latarcin-1 peptide found that the inhibitory effect was more potent at 40°C compared to 37°C, suggesting that the enzyme's activity is higher at the elevated temperature, which mimics fever conditions during infection. nih.gov Furthermore, studies on a closely related substrate, Boc-Leu-Gly-Arg-AMC, have shown an optimal temperature of 45°C for hydrolysis by enzymes in a crude extract. medchemexpress.com

Interactive Data Table: Temperature Effects on Enzymatic Activity

| Enzyme/Condition | Temperature (°C) | Observation | Reference |

| Dengue Virus NS2B-NS3 Protease | 37 | Standard assay temperature | nih.govglpbio.com |

| Dengue Virus NS2B-NS3 Protease | 40 | Higher inhibitory effect of Latarcin-1, suggesting higher enzyme activity | nih.gov |

| Proteases hydrolyzing Boc-Leu-Gly-Arg-AMC | 45 | Optimal temperature for hydrolysis | medchemexpress.com |

Ionic Strength

The ionic strength of the assay buffer, determined by the concentration of salts, can significantly impact enzymatic activity. Ions in the solution can interact with charged residues on the enzyme's surface, which can affect protein stability and solubility. Furthermore, ionic interactions can play a direct role in the binding of charged substrates, such as Boc-Gly-Arg-Arg-AMC with its two positively charged arginine residues, to the enzyme's active site.

The effect of ionic strength is complex and can be enzyme-specific. In some cases, increasing ionic strength can enhance activity by shielding unfavorable charge-charge interactions, while in other cases, it can be inhibitory by interfering with essential salt bridges or disrupting the binding of a charged substrate. For instance, studies on the enzymatic hydrolysis of whey protein isolate have shown that the presence of 0.5 M NaCl decreased the rate of hydrolysis. nih.gov While specific systematic studies on the effect of ionic strength on the hydrolysis of Boc-Gly-Arg-Arg-AMC are limited in the reviewed literature, assay buffers for proteases using this substrate often contain salts like NaCl, indicating the importance of maintaining a defined ionic environment for reproducible kinetic measurements. pnas.org

Methodological Development and Assay Optimization Utilizing Boc Gly Arg Arg Amc Acetate

Establishment of Spectrofluorometric Assay Protocols for Protease Activity Measurement

The successful use of Boc-Gly-Arg-Arg-AMC acetate (B1210297) hinges on the development of robust spectrofluorometric assay protocols. These protocols are designed to accurately measure the activity of proteases that recognize and cleave the Gly-Arg-Arg sequence.

A typical assay protocol involves preparing a reaction mixture containing a buffer solution to maintain a stable pH, the protease of interest, and the Boc-Gly-Arg-Arg-AMC acetate substrate. glpbio.com The reaction is initiated by the addition of the substrate and the increase in fluorescence is monitored over time using a fluorescence microplate reader. The excitation and emission wavelengths for the liberated AMC are typically around 360-380 nm and 450-467 nm, respectively. nih.govrsc.org

For instance, in the study of flavivirus proteases like Dengue virus NS2B-NS3 protease, a standard assay might involve a reaction mixture with Tris-HCl buffer at pH 8.5, a fixed concentration of the enzyme, and the substrate. glpbio.com The reaction is incubated at 37°C and the fluorescence is measured to determine the rate of substrate hydrolysis. glpbio.com

Optimization of Reaction Conditions for Maximal Signal-to-Noise Ratio

Achieving a high signal-to-noise ratio is paramount for sensitive and reliable protease activity measurements. This requires the systematic optimization of several reaction parameters:

pH and Buffer Composition: The optimal pH for enzymatic activity can vary significantly between different proteases. For example, while some flavivirus proteases show optimal activity at pH 8.5, other proteases may require different pH conditions. glpbio.comnih.gov The buffer composition itself, including the type of buffering agent and the presence of salts, can also influence enzyme stability and activity. nih.gov

Temperature: Enzyme kinetics are highly temperature-dependent. Assays are typically performed at a constant and controlled temperature, often 37°C, to ensure reproducibility. glpbio.comdicp.ac.cn

Substrate Concentration: The concentration of this compound must be carefully chosen. While a higher concentration can lead to a stronger signal, it may also lead to substrate inhibition or inner filter effects. Determining the Michaelis-Menten constant (Km) for the substrate with the specific protease is crucial for selecting a substrate concentration that ensures the reaction velocity is proportional to the enzyme concentration. nih.gov For the Zika virus NS2B-NS3 protease, the Km value for Boc-Gly-Arg-Arg-AMC was determined to be 136 μM. nih.gov

Enzyme Concentration: The concentration of the protease should be adjusted to ensure a linear reaction rate over a reasonable time course.

Incubation Time: The reaction time needs to be long enough to generate a measurable signal but short enough to remain within the initial linear phase of the reaction. glpbio.com

Solvent: Due to the hydrophobic nature of the Boc group, stock solutions of this compound are often prepared in dimethyl sulfoxide (B87167) (DMSO) before being diluted into the aqueous assay buffer. glpbio.combachem.com The final concentration of DMSO in the assay should be kept low to minimize its potential effects on enzyme activity.

By systematically varying these parameters, researchers can establish optimal conditions that maximize the fluorescent signal from the cleaved AMC while minimizing background fluorescence, thus achieving the best possible signal-to-noise ratio. dicp.ac.cnescholarship.org

Calibration and Quantitation Methodologies for Enzyme Activity

To translate the measured fluorescence intensity into meaningful units of enzyme activity, proper calibration and quantitation methods are essential.

A standard curve is typically generated using known concentrations of free AMC. medchemexpress.com This allows for the conversion of the rate of change in fluorescence to the rate of product formation (e.g., in moles per minute). Enzyme activity can then be expressed in standard units, such as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under defined conditions.

For inhibitor studies, the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter. This is determined by measuring the enzyme activity in the presence of varying concentrations of the inhibitor and plotting the percentage of inhibition against the logarithm of the inhibitor concentration. glpbio.com Further kinetic analyses, such as Dixon plots, can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki). nih.gov For example, a competitive inhibitor of the Zika virus NS2B-NS3 protease was identified with a Ki value of 9.5 μM using Boc-Gly-Arg-Arg-AMC as the substrate. nih.gov

High-Throughput Screening (HTS) Applications for Protease Modulators and Inhibitors

The spectrofluorometric assay using this compound is highly amenable to high-throughput screening (HTS), a process that allows for the rapid testing of large libraries of chemical compounds for their ability to modulate or inhibit protease activity. glpbio.combachem.com This is crucial for the discovery of new therapeutic agents targeting proteases involved in various diseases. chemimpex.com

Miniaturization and Automation Strategies for HTS Platforms

To facilitate the screening of thousands or even millions of compounds, the assay is typically miniaturized and automated.

Miniaturization: Assays are performed in microtiter plates, most commonly in 96-, 384-, or even 1536-well formats. rsc.org This significantly reduces the required volumes of expensive reagents, such as the enzyme and the substrate, as well as the test compounds.

Automation: Liquid handling robots are employed to perform the repetitive tasks of dispensing reagents, compounds, and the substrate into the microtiter plates. rsc.org This increases throughput, improves precision, and reduces the potential for human error. Automated plate readers are then used to measure the fluorescence in all wells of the plate simultaneously or in rapid succession.

These strategies allow for the efficient screening of large compound libraries in a time- and cost-effective manner.

Data Analysis and Validation in HTS Formats for Hit Identification

The large datasets generated from HTS campaigns require sophisticated data analysis methods to identify "hits"—compounds that exhibit significant and reproducible inhibitory activity.

Initial data processing often involves correcting for background fluorescence and normalizing the data to control for plate-to-plate variability. A common metric used for hit identification is the Z'-factor, which provides a measure of the statistical effect size and the quality of the assay. A Z'-factor value between 0.5 and 1.0 is generally considered indicative of a robust and reliable assay suitable for HTS.

Once initial hits are identified, they undergo a series of validation steps to confirm their activity and eliminate false positives. This may include:

Re-testing: Confirming the inhibitory activity of the hit compound in the primary assay.

Dose-response curves: Determining the IC50 value of the hit compound to assess its potency. glpbio.com

Orthogonal assays: Using a different assay format or a different substrate to confirm that the observed inhibition is not an artifact of the primary assay.

Selectivity profiling: Testing the hit compound against other proteases to determine its specificity.

These validation steps are crucial for ensuring that the identified hits are genuine inhibitors of the target protease and warrant further investigation in the drug discovery pipeline.

Real-Time Monitoring of Protease Activity in Complex Biological Matrices

A significant advantage of using fluorogenic substrates like this compound is the ability to monitor protease activity in real-time within complex biological samples. glpbio.comgoogle.com This provides valuable insights into the regulation and function of proteases in their native environment.

Such samples can include:

Cell Lysates: Prepared by breaking open cells, cell lysates contain a complex mixture of proteins, including proteases and their endogenous inhibitors. Measuring protease activity in lysates can reveal changes in enzyme activity in response to various stimuli or disease states. medchemexpress.com

Tissue Homogenates: Similar to cell lysates, tissue homogenates provide a snapshot of protease activity within a specific tissue. This is particularly useful for studying diseases that are localized to specific organs.

In vitro Culture Supernatants: Many proteases are secreted from cells into the surrounding environment. Analyzing the supernatant of cell cultures allows for the measurement of secreted protease activity, which can be important in processes like cell migration and invasion.

When working with these complex matrices, it is important to consider potential interfering factors, such as the presence of other proteases that might also cleave the substrate or endogenous fluorescent compounds that could contribute to the background signal. Appropriate controls and validation experiments are therefore essential to ensure the specificity and accuracy of the measurements.

Development of Advanced Fluorometric Assay Formats (e.g., Time-Resolved FRET (TR-FRET), NBD-Amides as alternatives)

While fluorogenic substrates like Boc-Gly-Arg-Arg-AMC are mainstays in protease activity assays, ongoing methodological development seeks to enhance sensitivity, minimize interference, and expand the versatility of assay formats. Advances have primarily focused on two key areas: the implementation of time-resolved fluorescence resonance energy transfer (TR-FRET) technology and the development of alternative fluorophores such as 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD).

Time-Resolved FRET (TR-FRET)

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) represents a significant evolution of the standard FRET technique. It improves assay sensitivity by reducing background fluorescence interference. nih.gov This is achieved by using a lanthanide-cryptate, such as terbium (Tb³⁺) or europium (Eu³⁺), as the donor fluorophore. These donors have long fluorescence lifetimes (microseconds to milliseconds), which is substantially longer than the nanosecond-scale lifetime of most background fluorescence from compounds, biological fluids, or plasticware. nih.gov

In a typical TR-FRET assay, the measurement of the acceptor's fluorescence is delayed for a short period after pulsed excitation of the donor. During this delay, short-lived background signals decay to zero, while the long-lived lanthanide donor continues to transfer energy to the acceptor if they are in close proximity. This time-gated detection results in a high signal-to-background ratio and excellent assay sensitivity. nih.gov

Application in Protease Assays:

A substrate like Boc-Gly-Arg-Arg-AMC can be integrated into a TR-FRET format. For instance, an assay could be designed where a protease cleaves a substrate that links a lanthanide donor to an acceptor fluorophore. However, a more common application involves antibody-based detection. For example, a TR-FRET assay was developed to measure the activity of the deamidase of Pup (Dop), an enzyme essential for Mycobacterium tuberculosis. nih.gov In this setup, a substrate was labeled with a His6-tag, and an anti-His6 antibody conjugated to a Tb³⁺-cryptate served as the FRET donor. Cleavage of the substrate by Dop separated the donor from an acceptor fluorophore, leading to a measurable decrease in the FRET signal. nih.gov This antibody-based TR-FRET immunoassay approach has been successfully miniaturized and applied to high-throughput screening platforms to identify small molecules that modify protein conformational flexibility, as demonstrated in studies of the mutant Huntingtin protein. nih.gov

NBD-Amides as Alternatives

A significant advancement in fluorogenic substrate design is the emergence of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-amides (NBD-amides). researchgate.netnih.gov These compounds have been developed as a new generation of substrates for protease assays, aiming to overcome some of the inherent limitations of traditional fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC). researchgate.netnih.gov The development of NBD-based probes offers tools with excellent chemical stability and sensitivity for monitoring enzyme activities. researchgate.net

NBD-amides function as class-spanning protease substrates, with successful assays developed for serine, cysteine, and metalloproteases. researchgate.netnih.gov Their primary advantage lies in their reduced susceptibility to common forms of assay interference that can plague AMC-based assays, such as the inner-filter effect and fluorescence quenching by test compounds. researchgate.netresearchgate.net

Comparative Research Findings:

Studies directly comparing NBD-based substrates with their AMC-based counterparts have demonstrated the robustness of the NBD platform. For the cysteine protease rhodesain, the NBD-based substrate Z-Phe-Arg-NBD showed clear utility, and its kinetic parameters were determined and compared with the traditional Z-Phe-Arg-AMC substrate. researchgate.net

| Parameter | Z-Phe-Arg-NBD | Z-Phe-Arg-AMC |

| Protease | Rhodesain | Rhodesain |

| K_M (µM) | 1.8 ± 0.2 | 1.1 ± 0.1 |

| V_max_ (RFU/s) | 102.2 ± 1.6 | 134.1 ± 2.0 |

| k_cat_/K_M_ (M⁻¹s⁻¹) | 2.8 x 10⁶ | 6.1 x 10⁶ |

| Table 1: Comparative kinetic parameters for NBD- and AMC-based substrates with the protease rhodesain. Data adapted from research findings. researchgate.net |

Beyond kinetic profiles, NBD-amides show significant advantages in mitigating various assay interferences that can lead to false results in high-throughput screening.

| Interference Type | Observation with AMC Substrate | Observation with NBD Substrate |

| Inner Filter Effect | Significant decrease in apparent activity due to compound absorbance overlapping with AMC fluorescence spectra. | Negligible effect on apparent activity due to spectral separation. |

| Fluorophore Quenching | Apparent inhibition caused by direct quenching of the AMC fluorophore by the test compound. | Reduced susceptibility to quenching, providing more accurate activity measurement. |

| Autofluorescence | High background signal from fluorescent compounds, masking the signal from AMC cleavage. | Minimized interference as NBD fluorescence can be measured at wavelengths distinct from common autofluorescent compounds. |

| Table 2: Mitigation of common assay interferences by NBD-based substrates compared to AMC-based substrates. researchgate.net |

Role of Boc Gly Arg Arg Amc Acetate in Investigating Proteolytic Pathways and Biological Processes

Elucidation of Protease Function in Cellular Signaling Cascades

The ability to monitor protease activity in real-time makes Boc-Gly-Arg-Arg-AMC acetate (B1210297) a valuable tool for dissecting the roles of proteases in cellular signaling. Proteases are integral to signaling cascades, activating or deactivating signaling molecules through precise cleavage events. By using this substrate, researchers can identify which proteases are active under specific cellular conditions, how their activity is regulated, and what downstream signaling pathways are affected. For instance, it can be used in high-throughput screening to identify inhibitors or activators of proteases involved in specific signaling pathways, thereby illuminating the function of these enzymes in cellular communication.

Investigation of Protease Dysregulation in Disease Models

The dysregulation of protease activity is a hallmark of many diseases. Boc-Gly-Arg-Arg-AMC acetate is employed in various disease models, including in vitro cell models, ex vivo tissue models, and animal models, to investigate the role of proteases in pathology.

In the context of inflammation and immunity, proteases play critical roles in processes such as cytokine processing, immune cell activation, and tissue remodeling. This compound can be used to measure the activity of proteases implicated in these pathways. For example, it can help in identifying aberrant protease activity in inflammatory conditions, providing insights into the molecular mechanisms driving the inflammatory response.

The blood coagulation and fibrinolysis cascades are tightly regulated proteolytic pathways. Several proteases in these pathways recognize and cleave specific arginine-containing sequences. While more specific substrates exist for certain coagulation factors, such as Boc-Ile-Glu-Gly-Arg-AMC for Factor Xa, the broader specificity of Boc-Gly-Arg-Arg-AMC allows for the general assessment of trypsin-like protease activity within these systems. fishersci.combachem.com

Apoptosis, or programmed cell death, is a fundamental biological process executed by a family of proteases called caspases. researchgate.netnih.gov While Boc-Gly-Arg-Arg-AMC is not a classic caspase substrate, it is cleaved by other proteases involved in cell death pathways. Notably, it is a substrate for type II metacaspases, such as Atmc4 and Atmc9 from Arabidopsis thaliana, which are cysteine proteases with roles in programmed cell death in plants and some protists. glpbio.combachem.com This makes it a useful tool for studying non-caspase-mediated cell death mechanisms.

A significant application of this compound is in the study of viral proteases, particularly those from the Flavivirus genus. glpbio.comglpbio.com The NS2B-NS3 protease of flaviviruses like Dengue virus, West Nile virus, and Yellow Fever virus is essential for viral replication, as it cleaves the viral polyprotein into functional units. glpbio.combachem.comglpbio.com Boc-Gly-Arg-Arg-AMC serves as a substrate for these proteases, making it invaluable for high-throughput screening of potential antiviral inhibitors. glpbio.comnih.govnih.gov

Table 1: Inhibition of Dengue Virus NS2B-NS3 Protease by Latarcin-1 (Ltc 1) Peptide

| Temperature | IC₅₀ (µM) |

| 37°C | 12.68 ± 3.2 |

| 40°C | 6.58 ± 4.1 |

This table demonstrates the dose-dependent inhibition of dengue NS2B-NS3 protease activity by the Ltc 1 peptide, as measured using the Boc-Gly-Arg-Arg-AMC substrate. The lower IC₅₀ value at a higher temperature suggests increased inhibitory potency under fever-like conditions. nih.gov

Proteases are deeply involved in cancer progression and metastasis, facilitating processes like tumor growth, invasion, and angiogenesis. Trypsin-like serine proteases, which can be assayed using substrates like Boc-Gly-Arg-Arg-AMC, are often upregulated in tumors. For example, TMPRSS2, a serine protease involved in prostate cancer, can be studied using similar fluorogenic substrates. medchemexpress.com By measuring protease activity in cancer cell models, researchers can investigate the molecular mechanisms by which these enzymes contribute to malignancy and screen for potential therapeutic inhibitors.

Identification of Novel Protease Targets and Substrates

The identification of specific substrates is a critical step in characterizing the biological function of newly discovered proteases. This compound serves as a valuable tool in this process due to its nature as a fluorogenic substrate. The underlying principle involves the cleavage of the amide bond between the peptide sequence (Gly-Arg-Arg) and the fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide-AMC bond is intact, the AMC molecule's fluorescence is quenched. Upon enzymatic cleavage by a protease, the liberated AMC fluoresces, providing a measurable signal that is directly proportional to the protease's activity.

While this compound has a defined peptide sequence, its utility in discovering novel protease targets lies in its established reactivity with certain classes of proteases, particularly those that recognize and cleave after paired basic amino acid residues. nih.gov Researchers can use it as a starting point to probe for enzymatic activity in complex biological samples or with newly isolated enzymes. A positive result—indicated by an increase in fluorescence—suggests the presence of a protease with specificity for this sequence.

This compound is a known substrate for a variety of proteases, highlighting its utility in screening for specific enzyme families. glpbio.com Its established reactivity provides a baseline for comparative studies and for profiling the activity of uncharacterized enzymes.

Table 1: Known Proteases Cleaved by this compound

| Protease Class | Specific Examples | Reference |

|---|---|---|

| Flavivirus Proteases | Dengue Virus NS2B-NS3 Protease, West Nile Virus Protease, Yellow Fever Virus NS3 Protease | glpbio.com |

| Plant Metacaspases | Type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana | glpbio.com |

| Serine Proteases | Enzymes that cleave at the carboxyl side of paired basic residues | nih.gov |

Furthermore, the principles of fluorogenic substrate assays, exemplified by the use of this compound, are foundational to more advanced techniques for substrate discovery. nih.gov By creating combinatorial libraries of peptides coupled to AMC, researchers can rapidly screen a novel protease against a vast number of potential sequences. nih.gov While this compound represents a single sequence, its successful use validates the methodological approach for identifying more specific or potent substrates for a newly identified protease, thereby facilitating the elucidation of its natural targets and biological role. nih.gov

Understanding Mechanisms of Action for Protease Inhibitors and Activators

This compound is a fundamental reagent for elucidating the mechanisms of action of protease inhibitors and activators. Its consistent and measurable cleavage by specific proteases provides a reliable system for quantifying how potential therapeutic compounds modulate enzyme activity. The assay principle is straightforward: a decrease in the rate of AMC fluorescence generation in the presence of a test compound indicates inhibition, whereas an increase suggests activation.

This substrate is frequently employed in high-throughput screening (HTS) campaigns to identify novel protease inhibitors. For instance, it is a standard tool for discovering inhibitors of the dengue virus NS2B-NS3 protease, a key target for antiviral drug development. glpbio.comnih.gov In these assays, the enzyme, substrate, and various concentrations of a potential inhibitor are combined. The resulting fluorescence is measured over time to determine the extent of inhibition. This allows for the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. targetmol.com

The protocol for such an assay is well-established and involves several key steps to ensure accuracy and reproducibility.

Table 2: General Protocol for a Protease Inhibition Assay Using this compound

| Step | Description | Details | Reference |

|---|---|---|---|

| 1. Preparation | Prepare an enzymatic reaction mixture. | Combine a standard buffer solution (e.g., Tris HCl), the target protease (e.g., DENV2 NS2B-NS3), and the candidate inhibitor compound dissolved in a solvent like DMSO. | glpbio.com |

| 2. Pre-incubation | Allow the inhibitor to interact with the enzyme. | Incubate the enzyme/inhibitor mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 10 minutes). | glpbio.com |

| 3. Reaction Initiation | Add the fluorogenic substrate. | Introduce this compound to the mixture to start the enzymatic reaction. | glpbio.com |

| 4. Incubation & Measurement | Monitor the reaction progress. | Incubate for a defined period (e.g., 60 minutes) while measuring the increase in fluorescence at specific excitation/emission wavelengths (approx. 380 nm/460 nm). | glpbio.comubpbio.com |

| 5. Data Analysis | Calculate inhibitory potency. | Plot the percentage of inhibition against the logarithm of the inhibitor concentration to graphically determine the IC₅₀ value. | glpbio.com |

Detailed research findings from studies using this substrate provide concrete evidence of its utility. For example, in a study investigating natural antimicrobial agents, this compound was used to determine the inhibitory effect of the Latarcin-1 (Ltc 1) peptide on the dengue virus NS2B-NS3 protease. The researchers were able to precisely quantify the IC₅₀ of the peptide at different temperatures, demonstrating how environmental conditions can affect inhibitor potency. nih.gov

Table 3: Research Findings on Dengue Protease Inhibition using this compound

| Inhibitor | Target Protease | Assay Temperature | Measured IC₅₀ Value | Reference |

|---|---|---|---|---|

| Latarcin-1 (Ltc 1) Peptide | Dengue Virus NS2B-NS3 Protease | 37°C (Physiological) | 12.68 ± 3.2 µM | nih.gov |

| Latarcin-1 (Ltc 1) Peptide | Dengue Virus NS2B-NS3 Protease | 40°C (Fever-like) | 6.58 ± 4.1 µM | nih.gov |

By providing a robust and reproducible method for measuring enzyme kinetics, this compound is indispensable for the primary screening of inhibitor libraries, the validation of lead compounds, and the detailed study of the mechanisms by which these molecules exert their effects on proteolytic pathways.

Comparative Analysis with Other Fluorogenic and Chromogenic Protease Substrates

Advantages and Limitations of Boc-Gly-Arg-Arg-AMC Acetate (B1210297) in Specific Assay Contexts

The utility of Boc-Gly-Arg-Arg-AMC acetate is highly dependent on the specific experimental context, offering distinct advantages in certain applications while having limitations in others.

Advantages:

Substrate Specificity: A primary advantage of Boc-Gly-Arg-Arg-AMC is its specificity for certain proteases that recognize and cleave peptide sequences after paired basic amino acids. It is a well-established substrate for flavivirus proteases, including Zika virus (ZIKV) NS2B-NS3 protease, West Nile virus (WNV) protease, yellow fever virus NS3 protease, and dengue virus (DENV) NS2B-NS3 protease. nih.govglpbio.com Its dibasic cleavage site (Arg-Arg) mimics the natural cleavage sites within the viral polyprotein, making it a relevant tool for studying these viral enzymes. uq.edu.au Additionally, it is cleaved by type II Metacaspases from Arabidopsis thaliana, demonstrating its utility in plant biology research. glpbio.com

High Sensitivity: As a fluorogenic substrate, it offers high sensitivity. Upon enzymatic cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released. nih.gov The increase in fluorescence is directly proportional to enzyme activity and can be detected at low concentrations, making the assay suitable for enzymes with low turnover rates or for detecting low levels of protease activity.

Continuous Monitoring: The release of AMC can be monitored in real-time using a spectrofluorometer, allowing for continuous kinetic assays. This enables the detailed study of enzyme kinetics, including the determination of initial reaction velocities, which are crucial for inhibitor screening and characterization.

Limitations:

Potential for Non-Specific Cleavage: In complex biological samples, such as crude cell or tissue lysates, the presence of multiple proteases can lead to non-specific cleavage of the substrate. This can result in a high background signal or false positives, obscuring the activity of the target protease. uq.edu.au To mitigate this, experiments using cell lysates often require the use of specific protease inhibitors as negative controls to determine the fluorescence contribution from non-target proteases.

Assay Interference: Like other fluorescence-based assays, the signal from AMC can be affected by compounds that exhibit autofluorescence or that quench the fluorescence of AMC. Therefore, a counter-assay is often necessary when screening compound libraries to rule out false-positive or false-negative results due to optical interference.

pH Sensitivity: The fluorescence of AMC can be pH-dependent. Flavivirus proteases, for which this substrate is often used, typically exhibit maximum activity at alkaline pH (pH > 9.0). uq.edu.au Assays must be carefully buffered to ensure that observed changes in fluorescence are due to enzymatic activity and not pH fluctuations.

Comparison of Kinetic Profiles and Detection Limits with Alternative Substrates (e.g., pNA, MCA, other AMC-peptides)

The performance of this compound as a protease substrate can be benchmarked against other classes of substrates, including chromogenic substrates like those releasing p-nitroanilide (pNA) and other fluorogenic substrates.

Fluorogenic vs. Chromogenic Substrates:

Fluorogenic substrates, such as those based on AMC, are generally more sensitive than chromogenic substrates based on pNA. glpbio.com The detection of released p-nitroaniline is based on its absorbance, which is an inherently less sensitive technique than fluorescence detection. glpbio.com For instance, one study reported that a thrombin substrate had a 180-fold higher catalytic efficiency (kcat/KM) value compared to the commercial chromogenic substrate Z-GGR-pNA. nih.gov This enhanced sensitivity allows for the use of lower enzyme and substrate concentrations, which can be critical when working with enzymes that are difficult to purify or available only in small quantities.

Comparison with Alternative Fluorogenic Substrates:

The choice of peptide sequence and fluorophore can significantly impact the kinetic profile and detection limit of a substrate.

AMC (Aminomethylcoumarin) vs. ACC (Aminocarbamoylmethylcoumarin): The ACC fluorophore has an approximately 2.8 to 3-fold higher fluorescence yield than AMC at common excitation and emission wavelengths. glpbio.commedchemexpress.com This allows for a reduction in both enzyme and substrate concentrations needed to achieve a sufficient signal, making ACC-based substrates more sensitive. medchemexpress.com However, kinetic studies comparing matched pairs of ACC and AMC substrates for the protease thrombin showed that they have comparable kinetic constants (kcat and Km), indicating that the carbamoyl (B1232498) substituent has a minimal impact on the rate of proteolysis. glpbio.commedchemexpress.com

Peptide Sequence Variation: The peptide sequence dictates the substrate's specificity and its affinity for the enzyme. Different peptide-AMC substrates will exhibit different kinetic parameters even for the same enzyme. For example, Boc-LRR-AMC is used as a substrate for the trypsin-like activity of the 20S proteasome. uq.edu.au For cathepsin B, the substrate Z-Arg-Arg-AMC is often used, but it lacks specificity and shows minimal activity at acidic pH. nih.gov A more recently developed substrate, Z-Nle-Lys-Arg-AMC, shows higher catalytic efficiency and specificity for cathepsin B over a broad pH range. nih.govglpbio.com

The following interactive table presents kinetic constants for Boc-Gly-Arg-Arg-AMC and several alternative fluorogenic substrates with their respective target proteases.

| Substrate | Protease | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) |

|---|---|---|---|---|

| Boc-Gly-Arg-Arg-AMC | Zika Virus NS2B-NS3 (His-tagged) | 312 ± 30 | 10.4 ± 1.1 | 33,171 |

| Boc-Gly-Arg-Arg-AMC | Zika Virus NS2B-NS3 (native) | 136 ± 20 | 10.0 ± 1.3 | 73,786 |

| Boc-Gly-Arg-Arg-AMC | Dengue Virus-2 NS2B-NS3 | 75 - 128 | N/A | N/A |

| Bz-Nle-Lys-Arg-Arg-AMC | Tick-Borne Encephalitis Virus NS2B-NS3 | 8.9 | 0.002 | 191 |

| Boc-Val-Pro-Arg-AMC | α-Thrombin | 21 | 105 | 5,000,000 |

| Z-Arg-Arg-AMC | Cathepsin X | 0.9 | N/A | 73,002,000 |

| Ac-VLTK-AMC | PmC11 Protease | 20.4 ± 2.0 | 3.3 ± 0.1 | 161,765 |

Data sourced from multiple studies. nih.govnih.govnih.govmedchemexpress.com Note: kcat/Km for Cathepsin X was converted from µM⁻¹min⁻¹ to s⁻¹M⁻¹.

Orthogonal Approaches for Protease Activity Measurement

To validate findings from fluorogenic peptide substrate assays and to overcome their limitations, it is often necessary to employ orthogonal methods for measuring protease activity. These approaches provide complementary information and increase confidence in the experimental results.

Mass Spectrometry (MS)-Based Proteomics: This powerful technique identifies the specific cleavage sites within a protein or a library of peptides. Multiplex substrate profiling by mass spectrometry (MSP-MS) can be used to determine the cleavage preferences of a protease across a diverse peptide library, providing a detailed map of its specificity. nih.gov This method is not reliant on a fluorescent signal and can identify the full range of substrates a protease can cleave.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics between a protease and its inhibitors or substrates in real-time. It provides an orthogonal validation for inhibitor potency by directly measuring the dissociation equilibrium constant (KD), confirming that a compound physically interacts with the target enzyme. nih.gov

Förster Resonance Energy Transfer (FRET) Substrates: FRET-based peptide substrates contain a fluorophore and a quencher positioned on opposite sides of the scissile bond. In the intact substrate, the fluorescence is quenched. Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This design can sometimes offer a better signal-to-background ratio compared to single-fluorophore substrates.

In-gel Zymography: This technique involves separating proteins by electrophoresis on a gel that contains a copolymerized protein substrate (e.g., gelatin or casein). After electrophoresis, the gel is incubated in a buffer that allows the separated proteases to renature and digest the substrate. The gel is then stained, and areas of protease activity appear as clear bands against a stained background. This method can identify the activity of different proteases based on their molecular weight.

Bioluminescent Assays: These assays utilize engineered substrates that, upon cleavage, release a substrate for a luciferase enzyme. The subsequent light-producing reaction is measured. These assays can be highly sensitive and are available for measuring the activity of specific proteases like the proteasome.

By combining the use of specific fluorogenic substrates like this compound with one or more of these orthogonal approaches, researchers can achieve a more comprehensive and accurate understanding of protease activity and inhibition.

Advanced Research Frontiers and Future Directions

Integration with Live-Cell Imaging Technologies for Enzyme Activity Visualization

The capacity to measure protease activity directly within living cells offers invaluable insights into dynamic biological processes. Boc-Gly-Arg-Arg-AMC acetate (B1210297), owing to its fluorogenic nature, is a candidate for integration with advanced live-cell imaging techniques to visualize enzymatic activity with high spatiotemporal resolution.

Methodologies have been developed to image and quantify the activity of proteolytic enzymes in real-time within complex cellular environments, such as 3-D cell cultures. nih.govnih.govresearchgate.net These approaches allow researchers to analyze proteolysis in the context of cellular behaviors like proliferation and migration over time (4D imaging). nih.govnih.gov In such setups, a cell-permeable derivative of Boc-Gly-Arg-Arg-AMC could be introduced into the culture. Upon cleavage by a target intracellular or pericellular protease, the released 7-amino-4-methylcoumarin (B1665955) (AMC) moiety would fluoresce, creating a detectable signal that can be captured by microscopy.

Advanced techniques like confocal microscopy can then be used to pinpoint the precise subcellular location of the protease activity. nih.gov By mapping the fluorescent signal, researchers can determine whether the enzymatic activity is localized to specific organelles, the cytoplasm, or the extracellular space, providing critical information about the enzyme's function and regulation in its native environment.

Table 1: Technologies for Live-Cell Protease Activity Visualization

| Technology | Principle of Integration with Boc-Gly-Arg-Arg-AMC | Potential Insights |

| Confocal Microscopy | A cell-permeable form of the substrate is cleaved, releasing AMC. The localized fluorescence is captured in high-resolution optical sections. | Subcellular localization of specific protease activity (e.g., in lysosomes, cytoplasm). |

| 4D Live-Cell Imaging | Time-lapse imaging of 3D cell cultures (e.g., tumor spheroids) treated with the substrate. | Dynamic changes in protease activity during processes like cell migration, invasion, or apoptosis. |

| Multiphoton Microscopy | Utilizes near-infrared light for deeper tissue penetration and reduced phototoxicity, exciting the released AMC fluorophore. | Visualization of protease activity in thicker tissue samples or in vivo models with minimal damage to cells. |

Application in Microfluidic Platforms for Miniaturized and High-Throughput Analysis

Microfluidics technology enables the manipulation of minute fluid volumes, offering a platform for high-throughput screening (HTS) with significantly reduced reagent consumption. nih.gov The principles of fluorogenic assays using substrates like Boc-Gly-Arg-Arg-AMC are highly compatible with these miniaturized systems, particularly droplet-based microfluidics.

In a typical droplet microfluidic workflow, an aqueous solution containing the enzyme of interest is encapsulated into picoliter-sized droplets within an immiscible oil phase. acs.org Subsequently, droplets containing the Boc-Gly-Arg-Arg-AMC substrate can be precisely fused with these enzyme-containing droplets. nih.gov If the enzyme is active, it cleaves the substrate, causing the droplet to become fluorescent.

These fluorescent droplets can then be rapidly sorted using a technique called Fluorescence-Activated Droplet Sorting (FADS). acs.org This allows for the screening of vast libraries of enzymes or potential inhibitors at rates of thousands of droplets per second. nih.gov This integration of a classic biochemical assay with advanced microfluidics provides a powerful tool for directed evolution of proteases or for large-scale drug discovery campaigns. mdpi.com

Development of Genetically Encoded Protease Biosensors Utilizing Principles from Boc-Gly-Arg-Arg-AMC Acetate

The core principle of this compound—a specific peptide sequence linked to a reporter that is activated upon cleavage—has inspired the development of sophisticated, genetically encoded biosensors for monitoring protease activity in living cells. nih.gov These biosensors are proteins that can be expressed directly within cells, overcoming the delivery challenges of synthetic probes.

A prominent design for these biosensors is based on Förster Resonance Energy Transfer (FRET). researchgate.netnih.gov In this setup, two different fluorescent proteins (FPs), a donor and an acceptor, are linked together by a peptide sequence that contains a specific cleavage site, for instance, a sequence analogous to Gly-Arg-Arg. nih.govresearchgate.net

When the biosensor is intact, the two FPs are in close proximity. Exciting the donor FP results in energy transfer to the acceptor FP, which then fluoresces. However, if a target protease is active within the cell, it cleaves the linker peptide. nih.gov This cleavage separates the donor and acceptor FPs, disrupting FRET and causing a measurable change in the fluorescence emission ratio. mdpi.com This ratiometric change provides a robust and continuous readout of protease activity with high temporal and subcellular resolution. nih.gov Such FRET-based biosensors have been successfully developed for various proteases, including caspases and matrix metalloproteinases. nih.govmdpi.com

Table 2: Comparison of Protease Detection Methods

| Feature | Boc-Gly-Arg-Arg-AMC Assay | Genetically Encoded FRET Biosensor |

| Nature of Probe | Synthetic Peptide | Recombinant Protein |

| Delivery to Cells | Requires cell-permeable derivatives or cell lysis | Expressed directly within cells via transfection |

| Detection Principle | Release of a single fluorophore (AMC) | Change in FRET ratio between two fluorescent proteins |

| Signal Type | Intensity-based | Ratiometric, less prone to concentration artifacts |

| Application | In vitro assays, cell lysates, potential for live-cell imaging | Real-time, continuous monitoring of protease activity in living cells and specific subcellular compartments |

Exploration of Novel Proteolytic Enzymes and Their Interactions with this compound and its Derivatives

This compound remains a valuable tool for discovering and characterizing new proteases that exhibit specificity for paired basic residues. Research has shown its utility in identifying activity from diverse biological sources. For example, it is a known substrate for the NS2B-NS3 proteases of several flaviviruses, including West Nile, yellow fever, and dengue viruses, making it useful in screening for inhibitors of these viral enzymes. glpbio.com It is also cleaved by type II metacaspases from the plant Arabidopsis thaliana and a novel serine protease from soybean, highlighting its cross-kingdom applicability. glpbio.com

Furthermore, the exploration of derivatives of this compound, where the peptide sequence is slightly altered, allows for the profiling of substrate specificities for a wider range of proteases. By systematically changing the amino acids at positions P1, P2, P3, and P4, researchers can create libraries of fluorogenic substrates to define the optimal cleavage sequence for a given enzyme. nih.gov This information is crucial for designing highly specific substrates and potent inhibitors.

Table 3: Examples of Proteases and Related Fluorogenic AMC Substrates

| Substrate | Peptide Sequence | Target Enzyme(s) | Source/Context |

| Boc-Gly-Arg-Arg-AMC | -Gly-Arg-Arg- | Flavivirus Proteases (e.g., Dengue NS2B-NS3) | Virology glpbio.com |

| Boc-Gln-Arg-Arg-AMC | -Gln-Arg-Arg- | Trypsin-like proteases | General Protease Profiling medchemexpress.com |

| Boc-Leu-Arg-Arg-AMC | -Leu-Arg-Arg- | 20S Proteasome (Trypsin-like activity) | Cell Biology/Proteostasis ubpbio.com |

| Boc-Gln-Gly-Arg-AMC | -Gln-Gly-Arg- | Factor XIIa, Trypsin | Hematology/Coagulation medchemexpress.com |

This systematic exploration continually expands the family of enzymes that can be studied using AMC-based fluorogenic substrates, reinforcing their central role in protease research and drug development.

Q & A

Q. What is the structural and functional significance of Boc-Gly-Arg-Arg-AMC acetate in enzymatic assays?

this compound is a fluorogenic substrate with a Boc (tert-butoxycarbonyl) protecting group at the N-terminus and a 7-amido-4-methylcoumarin (AMC) fluorophore at the C-terminus. The sequence includes two arginine residues, which are critical for specificity toward serine proteases like thrombin or convertases. Upon enzymatic cleavage, the AMC group is released, producing a measurable fluorescent signal proportional to enzyme activity . This design allows real-time monitoring of protease activity in assays, making it valuable for studying enzyme kinetics and inhibition .

Q. What are the standard protocols for handling and storing this compound?

The compound is typically supplied as a lyophilized powder with >95% purity (HPLC-verified) and should be stored at -20°C to prevent degradation. For experimental use, reconstitute in DMSO or aqueous buffers (e.g., Tris-HCl, pH 7.4). If used in cell culture, pre-filter with a 0.22 µm membrane to eliminate bacterial contamination, as commercial preparations are non-sterile . Fluorometric assays should include controls (e.g., enzyme-free blanks) to account for background fluorescence and validate signal specificity .

Advanced Research Questions

Q. How can substrate inhibition kinetics observed with this compound be modeled and interpreted?

Substrate inhibition, observed in studies with proteases like DEN2V, occurs when excess substrate binds non-productively to the enzyme, reducing activity. To model this, use software like Dynafit to fit kinetic data to a substrate inhibition model:

Here, represents the inhibition constant. Validate the model by comparing residuals and AIC values against standard Michaelis-Menten fits. Ensure substrate concentrations span a wide range (e.g., 0.1–10× ) to capture inhibition effects .

Q. How should researchers troubleshoot low fluorescence signals in assays using this compound?

Low signals may arise from:

- Enzyme inactivation : Verify enzyme activity with a positive control substrate.

- Substrate degradation : Check purity via HPLC and ensure proper storage conditions .

- Fluorescence quenching : Test for interference from assay components (e.g., detergents, metal ions) using a fluorimeter scan (excitation/emission: 380/460 nm).

- Substrate solubility : Optimize solvent composition (e.g., add 10% DMSO) and confirm solubility via dynamic light scattering .

Q. How can conflicting data on this compound’s specificity across studies be resolved?

Discrepancies in substrate specificity often stem from:

- Enzyme source variability : Compare activity using recombinant vs. native enzymes.

- Buffer conditions : Ionic strength and pH can alter protease activity; standardize buffers (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) .

- Interference from RGD motifs : The arginine-rich sequence may interact with integrins or other RGD-binding proteins in crude lysates, necessitating purification of the target enzyme . Validate findings with orthogonal methods (e.g., mass spectrometry-based cleavage assays) .

Methodological Recommendations

- Purity Verification : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to confirm ≥95% purity .

- Kinetic Parameter Calculation : Employ nonlinear regression tools (e.g., GraphPad Prism) for robust estimation of , , and .

- Data Reprodubility : Replicate assays across three independent experiments and report mean ± SEM. Include raw fluorescence traces in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.